molecular formula C18H16Cl2N2O2 B12751288 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid CAS No. 141246-03-9

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid

Katalognummer: B12751288
CAS-Nummer: 141246-03-9
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: QCVDXVMPFWBDEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is a synthetic organic compound belonging to the benzimidazole class This compound is characterized by the presence of a benzimidazole ring substituted with a chlorophenyl group and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-((4-chlorophenyl)methyl)-1H-benzimidazole: Lacks the propanoic acid moiety.

    2-((4-Chlorophenyl)methyl)-1H-benzimidazole-1-propanoic acid: Lacks the chlorine substitution on the benzimidazole ring.

Uniqueness

5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is unique due to the presence of both the chlorophenyl and propanoic acid groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.

Eigenschaften

CAS-Nummer

141246-03-9

Molekularformel

C18H16Cl2N2O2

Molekulargewicht

363.2 g/mol

IUPAC-Name

3-[5-chloro-2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]butanoic acid

InChI

InChI=1S/C18H16Cl2N2O2/c1-11(8-18(23)24)22-16-7-6-14(20)10-15(16)21-17(22)9-12-2-4-13(19)5-3-12/h2-7,10-11H,8-9H2,1H3,(H,23,24)

InChI-Schlüssel

QCVDXVMPFWBDEN-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)N1C2=C(C=C(C=C2)Cl)N=C1CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.